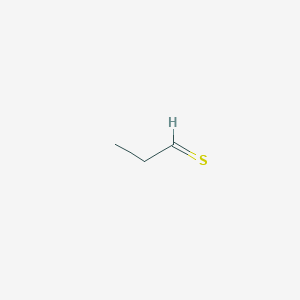

Thiopropionaldehyd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16696-81-4 |

|---|---|

Molecular Formula |

C3H6S |

Molecular Weight |

74.15 g/mol |

IUPAC Name |

propanethial |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3 |

InChI Key |

UXBLKIPIXRLLBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=S |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Thiopropionaldehyde

Quantum Chemical Calculations and Basis Set Applications

Quantum chemical calculations are a cornerstone for understanding the behavior of thiopropionaldehyde at a molecular level. These calculations employ various levels of theory and basis sets to approximate solutions to the Schrödinger equation, yielding information about the molecule's energy, geometry, and other properties.

Ab initio and Density Functional Theory (DFT) methods have been instrumental in the study of thiopropionaldehyde. Ab initio self-consistent field-molecular orbital (SCF-MO) calculations have been performed for thiopropionaldehyde using basis sets such as STO-3G and 3-21G. capes.gov.br These methods, which are based on first principles, provide a foundational understanding of the molecule's electronic structure without reliance on empirical data. capes.gov.brstackexchange.com

DFT methods, which consider the electron density as the fundamental variable, have also been applied to study thioaldehydes, including thiopropionaldehyde. elixirpublishers.com These approaches can offer a balance between computational cost and accuracy, making them suitable for investigating various molecular properties.

The conformational landscape of thiopropionaldehyde has been explored through computational methods. These studies reveal the different spatial arrangements of the atoms in the molecule and their relative energies. For thiopropionaldehyde, calculations have identified energy minima and maxima corresponding to specific dihedral angles of the C-C-C=S backbone. capes.gov.br

Specifically, energy minima have been found at C-C-C=S dihedral angles of 0° and approximately 120°. capes.gov.br Conversely, energy maxima, representing less stable conformations, are located near 60° and at 180°. capes.gov.br This information is crucial for understanding the molecule's flexibility and the populations of different conformers at various temperatures.

Table 1: Conformational Energy Profile of Thiopropionaldehyde This table summarizes the calculated key stationary points on the potential energy surface of thiopropionaldehyde as a function of the C-C-C=S dihedral angle.

| Dihedral Angle (C-C-C=S) | Type of Stationary Point |

| 0° | Energy Minimum |

| ~60° | Energy Maximum |

| ~120° | Energy Minimum |

| 180° | Energy Maximum |

Data sourced from ab initio SCF-MO calculations. capes.gov.br

To determine the stable structures and energies of thiopropionaldehyde's various conformations, gradient geometry refinement techniques are employed. capes.gov.br This computational process involves calculating the forces on each atom and adjusting their positions to find the lowest energy arrangement, effectively optimizing the molecular geometry. This refinement is essential for obtaining accurate structural parameters for each conformation. capes.gov.br

Molecular Electronic Structure and Reactivity Modeling

Modeling the molecular electronic structure of thiopropionaldehyde provides a deeper understanding of its reactivity and physical properties. This includes the distribution of electrons within the molecule and how it responds to external stimuli.

Table 2: Calculated Dipole Moments for Thiopropionaldehyde Conformations This interactive table presents the calculated dipole moments for the stable conformations of thiopropionaldehyde using different basis sets.

| Conformation (C-C-C=S Dihedral Angle) | Basis Set | Calculated Dipole Moment (Debye) |

| 0° | STO-3G | Value not available in search results |

| 0° | 3-21G | Value not available in search results |

| ~120° | STO-3G | Value not available in search results |

| ~120° | 3-21G | Value not available in search results |

Specific values for the dipole moments were reported to have been calculated but were not explicitly provided in the available search result abstracts. capes.gov.br

The ionization potential, which is the energy required to remove an electron from a molecule, is a key indicator of its reactivity. researchgate.net For thiopropionaldehyde, ionization potentials have been calculated and reported. capes.gov.br These values can be compared with experimental data to validate the computational methods used. Understanding the ionization potential helps in predicting the molecule's behavior in redox reactions and its interaction with high-energy radiation. Electronic transitions, which involve the excitation of an electron from one energy level to another, are also a subject of computational study and are related to the molecule's absorption of light.

Table 3: Calculated Ionization Potentials of Thiopropionaldehyde This table displays the calculated ionization potentials for thiopropionaldehyde.

| Computational Method | Basis Set | Calculated Ionization Potential (eV) |

| Ab initio SCF-MO | STO-3G | Value not available in search results |

| Ab initio SCF-MO | 3-21G | Value not available in search results |

The search results indicate that ionization potentials were calculated, but the specific numerical values are not provided in the abstracts. capes.gov.br

Advanced Computational Methodologies in Reaction Dynamics and Mechanism Elucidation

The exploration of chemical reaction mechanisms has been significantly advanced by the development of automated techniques for mapping potential energy surfaces (PES). These methods aim to systematically identify all energetically accessible reaction pathways, including transition states and intermediates, without prior assumptions about the reaction coordinates. capes.gov.bracs.orgresearchgate.net This is a significant leap from traditional methods that often require an initial guess of the reaction path. capes.gov.br Such automated explorations are crucial for understanding complex reaction networks in various chemical and biochemical systems. researchgate.netelixirpublishers.com

Global Reaction Route Mapping (GRRM) is a powerful, automated strategy for the comprehensive exploration of reaction pathways on a quantum chemical potential energy surface. researchgate.netnih.govrsc.org It aims to find all important equilibrium structures and transition states for a given chemical system, thereby elucidating complex reaction mechanisms. capes.gov.brresearchgate.net The GRRM approach is not limited to a single type of reaction and can be applied to isomerization, dissociation, and association reactions. nih.govrsc.org This strategy has been successfully applied to a range of chemical systems, from small molecule reactions to complex organometallic catalysis and enzymatic reactions. researchgate.netrsc.org The GRRM program often interfaces with quantum chemistry software packages to perform the necessary energy calculations. nih.gov

The Anharmonic Downward Distortion Following (ADDF) method is a key component of the GRRM strategy, designed to find isomerization (A → X) and dissociation (A → X + Y) pathways starting from a local minimum on the PES. capes.gov.brresearchgate.netrsc.org The method works by identifying and following the Anharmonic Downward Distortion (ADD) of the PES, which is the difference between the true potential energy and a harmonic approximation around the minimum. cienciavitae.ptcapes.gov.br The ADD tends to be largest in the direction of reaction pathways, effectively acting as a "compass" to guide the search for transition states and dissociation channels. capes.gov.brcdnsciencepub.com The ADDF method follows these distortions to locate approximate transition state structures, which can then be refined using standard optimization techniques. researchgate.netcapes.gov.br This method has been instrumental in exploring reaction mechanisms, predicting structures of molecular clusters, and even in constructing accurate anharmonic potential energy surfaces for vibrational analysis. mdpi.com

The Artificial Force Induced Reaction (AFIR) method is another integral part of the GRRM strategy and is particularly effective for exploring associative reaction pathways (A + B → X). capes.gov.brresearchgate.netrsc.org This method introduces an artificial attractive or repulsive force between defined fragments of a molecular system to induce a chemical reaction. capes.gov.brmdpi.com By minimizing the potential energy of the system augmented by this artificial force, the AFIR method can efficiently locate reaction paths and the corresponding transition states without needing an initial guess of the reaction coordinate. capes.gov.brcienciavitae.pt The strength of the artificial force can be controlled, allowing for the exploration of reaction barriers up to a certain energy threshold. mdpi.com The AFIR method has been implemented in various algorithms, such as the multicomponent (MC-AFIR) and single-component (SC-AFIR) approaches, to systematically sample intermolecular reactions and generate global reaction path networks, respectively.

The combined power of GRRM, ADDF, and AFIR has enabled the systematic investigation of complex reaction mechanisms that were previously intractable. researchgate.net These methods have been applied to a wide array of chemical and biochemical systems, including:

Organic Reactions: Elucidating the mechanisms of multicomponent organic reactions like the Biginelli and Passerini reactions. capes.gov.br

Organometallic Catalysis: Mapping the catalytic cycles of organometallic reactions, such as cross-coupling reactions, and understanding the origins of selectivity. acs.orgacs.org

Photochemical Reactions: Investigating the pathways of photochemical reactions involving electronic excited states. researchgate.net

Biochemical Systems: Studying enzyme catalysis through QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where the reactive site is treated with quantum mechanics and the surrounding protein is treated with molecular mechanics. researchgate.net The study of enzyme-substrate transients and the conformational dynamics of small biosystems are areas where such detailed computational approaches are highly valuable. capes.gov.brrsc.org

While these advanced computational methods are powerful, their application to every chemical compound is not yet ubiquitous. For thiopropionaldehyde, detailed reaction dynamics studies using GRRM, ADDF, or AFIR are not prominently featured in the scientific literature. However, foundational ab initio computational studies have been performed, providing important data on its structure and properties.

Computational Insights into Thiopropionaldehyde

An early and significant computational study on thiopropionaldehyde utilized ab initio self-consistent field molecular orbital (SCF-MO) calculations with STO-3G and 3-21G basis sets to investigate its structural and conformational properties. capes.gov.br This research provided a foundational understanding of the molecule's geometry, conformational stability, and electronic characteristics.

The study determined the structures and energies of several conformations of thiopropionaldehyde through gradient geometry refinement. capes.gov.br It was found that thiopropionaldehyde exhibits two energy minima, corresponding to specific conformations defined by the C-C-C=S dihedral angle. capes.gov.br The global minimum was identified at a dihedral angle of 0°, with a secondary, less stable minimum near 120°. capes.gov.br Energy maxima, representing transition states between these conformations, were located near 60° and at 180°. capes.gov.br

The calculated molecular properties from this study are summarized in the tables below. These results were compared with data for propanal to assess the effects of substituting the oxygen atom with a sulfur atom. capes.gov.br

Calculated Conformational Energies of Thiopropionaldehyde

| Basis Set | Conformation (C-C-C=S Dihedral Angle) | Relative Energy (kJ/mol) |

|---|---|---|

| STO-3G | 0° (gauche) | 0.0 |

| ~120° (trans) | 1.8 | |

| ~60° (TS) | 6.2 | |

| 180° (TS) | 2.5 | |

| 3-21G | 0° (gauche) | 0.0 |

| ~120° (trans) | 2.3 | |

| ~60° (TS) | 5.8 | |

| 180° (TS) | 3.2 |

Data sourced from an ab initio structural and conformational study of thioacetone (B1215245) and thiopropionaldehyde. capes.gov.br

Calculated Dipole Moments and Ionization Potentials

| Basis Set | Property | Calculated Value |

|---|---|---|

| STO-3G | Dipole Moment (D) | 1.98 |

| Ionization Potential (eV) | 8.24 | |

| 3-21G | Dipole Moment (D) | 2.76 |

| Ionization Potential (eV) | 8.87 |

Data sourced from an ab initio structural and conformational study of thioacetone and thiopropionaldehyde. capes.gov.br

In addition to the conformational energies, dipole moments, and ionization potentials, the study also reported the calculated molecular atomic charges for thiopropionaldehyde. capes.gov.br These foundational computational data provide a solid basis for understanding the intrinsic properties of thiopropionaldehyde and serve as a reference for future, more advanced computational investigations, potentially employing methodologies like GRRM, ADDF, and AFIR to explore its reactivity and reaction mechanisms in greater detail.

Advanced Analytical and Characterization Techniques for Thiopropionaldehyde

Spectroscopic Analysis Beyond Basic Compound Identification

Spectroscopy serves as a fundamental tool for elucidating the intricate details of thiopropionaldehyde's molecular structure and properties. Advanced spectroscopic methods offer a window into its conformational landscape, electronic distribution, and vibrational modes.

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules by measuring their rotational transitions. mit.edulibretexts.org For thiopropionaldehyde, ab initio Self-Consistent Field-Molecular Orbital (SCF-MO) calculations have been employed to investigate its structural and conformational properties. These theoretical studies indicate that thiopropionaldehyde has energy minima at C-C-C=S dihedral angles of 0° (syn) and approximately 120° (gauche), with energy maxima occurring near 60° and at 180° (anti). capes.gov.br

| Conformation | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|

| syn | STO-3G | 1.86 |

| gauche | STO-3G | 2.06 |

| syn | 3-21G | 2.53 |

| gauche | 3-21G | 2.78 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon skeleton and the position of protons within a molecule. While specific, peer-reviewed experimental NMR spectra for isolated thiopropionaldehyde are not widely documented, the expected chemical shifts can be inferred from the known ranges for aldehydes and related sulfur-containing compounds. libretexts.org

The aldehydic proton (CHO) is characteristically found far downfield, typically in the 9-10 ppm range, due to the deshielding effect of the carbonyl group. libretexts.org Protons on the carbon atom alpha to the thio-carbonyl group are also expected to be deshielded, appearing in the 2.0-2.5 ppm region. libretexts.org In the ¹³C NMR spectrum, the thio-carbonyl carbon (C=S) would exhibit a distinctive peak in the highly deshielded region, analogous to the carbonyl carbon in aldehydes which appears between 190 and 215 ppm. libretexts.org For comparison, NMR analysis of the related lachrymatory factor, syn-propanethial S-oxide, identified proton signals at 1.18, 2.80, and 8.14 ppm. acs.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehydic H (-CHO) | 9.0 - 10.0 |

| ¹H | α-Hydrogens (-CH₂-CSH) | 2.0 - 2.5 |

| ¹H | β-Hydrogens (-CH₃) | ~1.0 |

| ¹³C | Thio-carbonyl Carbon (C=S) | >190 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For thiopropionaldehyde, key absorptions would include those associated with the aldehyde and thial functionalities. A strong absorption band corresponding to the C=S stretching vibration would be a defining feature. Additionally, C-H stretching vibrations from the alkyl chain and the aldehyde group would be present. While specific experimental IR spectra for thiopropionaldehyde are scarce, data from related thiols like 1-propanethiol (B107717) and 2-propanethiol (B166235) show characteristic S-H stretching bands (around 2550 cm⁻¹) and C-S stretching bands, which provide context for the vibrations expected in a thioaldehyde. researchgate.netnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | 2850 - 2750 | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Medium-Strong |

| C=S Stretch | Thial (-CSH) | 1250 - 1020 | Medium-Strong |

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and reveals its structure through fragmentation analysis. For thiopropionaldehyde (C₃H₆S, molecular weight ≈ 74.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 74. A characteristic feature of sulfur-containing compounds is the presence of an M+2 peak (at m/z 76) with an intensity of about 4-5% relative to the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope. whitman.edu

Fragmentation of thiopropionaldehyde is expected to proceed via cleavage of bonds adjacent to the thio-carbonyl group. Studies on the fragmentation of isomeric aliphatic thiols like 1-propanethiol and 2-propanethiol show that the primary scission events involve the rupture of C-C and C-S bonds. oup.com Likely fragmentation pathways for thiopropionaldehyde would include the loss of an ethyl radical (•C₂H₅) to form [CHS]⁺ (m/z 45) or the loss of a hydrogen sulfide (B99878) radical (•SH) to form [C₃H₅]⁺ (m/z 41).

| m/z | Ion | Description |

|---|---|---|

| 76 | [C₃H₆³⁴S]⁺ | Isotopic M+2 peak |

| 74 | [C₃H₆S]⁺ | Molecular Ion (M⁺) |

| 45 | [CHS]⁺ | Loss of •C₂H₅ |

| 41 | [C₃H₅]⁺ | Loss of •SH |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Chromatographic Methodologies in Research Applications

Chromatographic techniques are essential for separating thiopropionaldehyde from complex mixtures, particularly in the analysis of natural products where it exists among numerous other volatile compounds.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the predominant technique for the analysis of volatile and semi-volatile compounds like thiopropionaldehyde. This method is extensively used in food chemistry, especially for profiling the aroma compounds in Allium species such as onions. frontiersin.orgtandfonline.com In these applications, headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate the volatile compounds from the sample matrix before injection into the GC-MS system. frontiersin.orgnih.gov

When fresh onions are cut, a cascade of enzymatic reactions produces a variety of volatile sulfur compounds, which contribute to the characteristic aroma. nih.govmyfoodresearch.com GC-MS analysis of onion volatiles consistently identifies a complex mixture of sulfides, disulfides, and trisulfides. frontiersin.orgnih.gov Thiopropionaldehyde, or more commonly its stable oxidized form, syn-propanethial S-oxide (the lachrymatory factor), is a key compound identified in these profiles. tandfonline.comnih.govresearchgate.net The GC separates the individual components of the volatile mixture, and the MS provides positive identification based on their unique mass spectra and fragmentation patterns.

| Compound | Chemical Formula | Role/Significance |

|---|---|---|

| Thiopropanal S-oxide | C₃H₆OS | Lachrymatory factor |

| Dipropyl disulfide | C₆H₁₄S₂ | Major flavor component |

| Methyl propyl disulfide | C₄H₁₀S₂ | Flavor component |

| Dipropyl trisulfide | C₆H₁₄S₃ | Flavor component |

| (Z)-Propenyl propyl disulfide | C₆H₁₂S₂ | Flavor component |

Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) for Real-Time Analysis

Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) has emerged as a powerful tool for the real-time monitoring of volatile organic compounds (VOCs) like thiopropionaldehyde without the need for sample preparation or pre-concentration. nih.govresearchgate.nettofwerk.com This technique utilizes the transfer of a proton from hydronium ions (H₃O⁺) to the target analyte, which must have a higher proton affinity than water. tofwerk.com The resulting protonated molecule is then detected by a mass analyzer. tofwerk.com

In the context of onion analysis, PTR-MS allows for the continuous measurement of VOCs emitted from freshly cut onions. nih.govresearchgate.net Studies have demonstrated that mass spectral signals corresponding to thiopropionaldehyde (propanethial S-oxide) and its breakdown products are dominant within the first 10 minutes after cutting. nih.govresearchgate.net This high time resolution is crucial for monitoring the rapid chemical transformations that occur in damaged onion tissue. nih.govresearchgate.net As time progresses, the headspace composition shifts, with compounds like propanethiol and dipropyl disulfide becoming more prevalent, typically reaching their maximum concentration around 60 minutes after cutting. nih.govresearchgate.net

The real-time and high-sensitivity capabilities of PTR-MS make it highly suitable for studying the dynamic emission of volatile sulfur compounds from onions. nih.govmdpi.com It provides valuable insights into the immediate chemical reactions following cell disruption. researchgate.net

Table 1: Key Volatile Organic Compounds in Freshly Cut Onions Detected by PTR-MS

| Compound | Typical Time of Peak Emission | Significance |

|---|---|---|

| Thiopropionaldehyde (Propanethial S-oxide) | 0-10 minutes | Primary lachrymatory factor |

| Propanethiol | 10-60 minutes | Major contributor to characteristic onion odor |

| Dipropyl disulfide | 10-60 minutes | Contributor to onion odor |

Data sourced from multiple studies on onion volatiles. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.comadvancechemjournal.com It operates by pumping a liquid sample (mobile phase) through a column packed with an adsorbent material (stationary phase). wikipedia.orgadvancechemjournal.com The differential interactions of the sample components with the stationary phase lead to their separation. advancechemjournal.comshimadzu.com

For the analysis of thiopropionaldehyde, which is thermally labile, HPLC offers a significant advantage over gas chromatography (GC) as it avoids high temperatures that can cause degradation. uwa.edu.au Reversed-phase HPLC (RP-HPLC) is a commonly used variant for this purpose. tandfonline.com In one method, the lachrymatory factor was detected at a retention time of approximately 9.6 minutes using an ODS column and a mobile phase of methanol (B129727) and aqueous trifluoroacetic acid. google.com HPLC has been successfully employed to screen for low-lachrymatory factor onion varieties by quantifying the amount of thiopropionaldehyde produced upon tissue rupture. researchgate.netnih.gov The technique's ability to provide accurate and precise quantitative data is essential for such applications. openaccessjournals.comtandfonline.com

Table 2: Example HPLC Conditions for Thiopropionaldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | ODS (e.g., SenshuPak ODS, 4.6 mm x 25 cm) |

| Mobile Phase | Methanol:0.005% aqueous trifluoroacetic acid = 3:7 |

| Detection Wavelength | 254 nm |

| Column Temperature | 35°C |

| Flow Rate | 0.6 ml/min |

Based on a described method for lachrymatory factor analysis. google.com

Development and Validation of Quantitative and Qualitative Analytical Methods

The development and validation of robust analytical methods are critical to ensure the reliability and accuracy of data. elementlabsolutions.comeuropa.eu This involves a comprehensive assessment of various parameters, including precision, sensitivity, and specificity. elementlabsolutions.comeuropa.eu

Enhancing the precision, sensitivity, and specificity of analytical methods for thiopropionaldehyde is an ongoing area of research. numberanalytics.com

Precision refers to the closeness of agreement between a series of measurements from the same sample. elementlabsolutions.comeuropa.eu In HPLC methods, good precision is indicated by a low relative standard deviation (RSD) for repeated measurements. tandfonline.com

Sensitivity is the method's ability to detect small amounts of the analyte. elementlabsolutions.com For HPLC, low limits of detection (LOD) and quantification (LOQ) are desirable. tandfonline.com

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products. elementlabsolutions.comeuropa.eu In HPLC, this is often demonstrated by the ability to separate the analyte peak from all other peaks in the chromatogram. chromatographyonline.com

Strategies to enhance these parameters include optimizing chromatographic conditions, using highly selective detectors, and employing appropriate sample preparation techniques to remove interfering substances. numberanalytics.com For instance, solid-phase extraction (SPE) can be used to purify onion extracts before HPLC analysis, improving the quantitative measurement of target compounds. tandfonline.com

Untargeted metabolomics aims to identify and quantify as many metabolites as possible in a sample to provide a comprehensive chemical profile. pan.olsztyn.pl This approach has been increasingly applied to study the complex chemistry of onions. frontiersin.orgnih.gov Techniques like headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME/GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. frontiersin.orgresearchgate.net

In studies of colored onions, untargeted metabolomics has revealed significant differences in their volatile profiles, with sulfur compounds being the most abundant class of metabolites. frontiersin.orgnih.gov These comprehensive analyses have led to the identification of numerous volatile metabolites, including various sulfur compounds, organic acids, and aldehydes. frontiersin.orgnih.gov By applying multivariate statistical analyses to the vast datasets generated, researchers can identify key biomarkers that differentiate onion varieties. frontiersin.org This approach provides a holistic view of the chemical composition and can be used for quality assessment and breeding applications. frontiersin.orgnih.gov

Thiopropionaldehyde is a reactive molecule that can undergo various transformations, leading to the formation of other volatile and non-volatile compounds. nih.govnih.gov The detection and identification of these transformation products are crucial for understanding the full chemical cascade initiated upon cutting an onion.

Biological and Biochemical Roles of Thiopropionaldehyde and Its Analogues

Enzymatic Pathways and Metabolic Fluxes

The formation of propanethial S-oxide is not a direct process but the result of a rapid, two-step enzymatic cascade initiated by tissue damage.

The biosynthetic pathway begins with odorless, non-volatile sulfur-containing precursors called S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm of intact plant cells. cabidigitallibrary.orgliverpool.ac.uk In onions, the primary precursor is (+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167) (1-PECSO). cabidigitallibrary.org When the plant tissue is damaged (e.g., by cutting), the enzyme alliinase, which is segregated in the cell's vacuole, is released. liverpool.ac.ukmdpi.com

Alliinase (also known as C-S lyase) catalyzes the cleavage of the carbon-sulfur bond in the ACSO substrate. cabidigitallibrary.orgmdpi.com This reaction is a β-elimination process that requires pyridoxal-5'-phosphate (a form of vitamin B6) as a cofactor. cabidigitallibrary.orgmdpi.com The cleavage of 1-PECSO yields three products: pyruvate, ammonia, and the highly reactive and unstable 1-propenesulfenic acid. bris.ac.ukmdpi.com

While 1-propenesulfenic acid can spontaneously rearrange to form various sulfur compounds, its conversion to the potent lachrymatory factor, (Z)-propanethial S-oxide, is catalyzed by a second, highly specific enzyme: lachrymatory factor synthase (LFS). nih.govvirginia.edu LFS is an isomerase that efficiently facilitates the rearrangement of the sulfenic acid substrate. virginia.edu

Genetic and molecular studies have been crucial in understanding this enzyme's function. The generation of a "tearless" onion was achieved by silencing the LFS gene, which confirmed its essential role in producing the lachrymatory factor. nih.govvirginia.edu Structural biology has revealed that LFS has a compact structure known as a helix-grip fold, which is characteristic of some plant lipid-transfer proteins. nih.govrcsb.org This structure creates a large, hydrophobic internal cavity that serves as the active site. virginia.edu It is within this protected pocket that the enzyme is thought to bind the 1-propenesulfenic acid substrate and catalyze the intramolecular proton transfer required to convert it into (Z)-propanethial S-oxide. virginia.edurcsb.org

Table 1: Key Enzymes in the Propanethial S-oxide Biosynthetic Pathway

| Enzyme | Substrate(s) | Product(s) | Function |

|---|---|---|---|

| Alliinase (EC 4.4.1.4) | S-1-propenyl-L-cysteine sulfoxide (1-PECSO) | 1-Propenesulfenic acid, Pyruvic acid, Ammonia | Cleaves the C-S bond of the precursor sulfoxide. cabidigitallibrary.orgmdpi.com |

| Lachrymatory Factor Synthase (LFS) | 1-Propenesulfenic acid | (Z)-Propanethial S-oxide | Isomerizes the sulfenic acid into the lachrymatory factor. nih.govvirginia.edu |

Precursor Studies and Biotransformation Dynamics

The metabolic pathways leading to and from thiopropionaldehyde derivatives are highly specialized. They represent a significant flux of sulfur into secondary metabolites used for defense.

The synthesis of thiopropionaldehyde's precursor, 1-PECSO, is an integral part of the plant's broader sulfur metabolism. Plants assimilate inorganic sulfate (B86663) from the soil and incorporate it into the amino acid cysteine. kegg.jp Cysteine then serves as the primary sulfur donor for a vast array of essential molecules, including methionine, glutathione, and the ACSOs found in Allium species. researchgate.netfrontiersin.org The production of ACSOs represents a terminal branch of this metabolism, sequestering sulfur into stable, odorless compounds that are ready for rapid conversion upon tissue injury. liverpool.ac.uk Therefore, the pathway leading to thiopropionaldehyde is a specialized offshoot of primary sulfur metabolism, designed to channel sulfur into a chemical defense system rather than for growth or primary metabolic functions. researchgate.net

The immediate biotransformation of the alliinase product, 1-propenesulfenic acid, is dominated by the action of LFS, which converts it to (Z)-propanethial S-oxide. bris.ac.ukresearchgate.net This lachrymatory factor is itself unstable and can undergo further reactions.

In biological systems, aldehydes and thioethers can be subject to various metabolic conversions. An analogue, 3-(methylthio)propionaldehyde (B105701) (also known as methional), is known to be biotransformed in yeasts and other microorganisms via the Ehrlich pathway. researchgate.net In this pathway, the aldehyde is reduced by alcohol dehydrogenases to form the corresponding alcohol, 3-methylthio-1-propanol (methionol), a significant aroma compound in many fermented foods. researchgate.net While direct evidence for a similar reduction of thiopropionaldehyde in plant systems is scarce, this represents a plausible metabolic fate for such aldehydes in biological contexts.

Contribution to Biogenic Volatile Organic Compound (VOC) Profiles

Volatile organic compounds (VOCs) are carbon-based chemicals with a high vapor pressure at room temperature, and biological systems are a major source of them. wikipedia.orgindiana.edu Plants, in particular, emit a diverse array of biogenic VOCs (BVOCs) that play roles in signaling, defense, and atmospheric chemistry. frontiersin.orgmdpi.com

Thiopropionaldehyde, as propanethial S-oxide, is a quintessential example of a defense-related BVOC. msu.edu Upon damage to an onion, it is rapidly synthesized and released into the atmosphere. bris.ac.uk Its high volatility and reactivity are key to its function as an airborne irritant that deters herbivores. nih.gov This compound is a major contributor to the unique and pungent aroma profile of freshly cut onions, distinguishing it from other related species like garlic, which lacks significant LFS activity and thus produces a different set of volatile sulfur compounds (thiosulfinates). researchgate.net The release of this sulfur-containing VOC is a defining characteristic of the plant's chemical phenotype and its interaction with the surrounding environment. msu.eduacs.org

Formation and Release in Plant Systems (e.g., Allium Species)

The formation of thiopropionaldehyde, scientifically known as (Z)-propanethial S-oxide, is a well-documented enzymatic process occurring in various plants of the Allium genus, most notably the onion (Allium cepa). tandfonline.combris.ac.uk This compound is not present in intact plant cells but is rapidly synthesized as a defense mechanism when the plant's tissues are damaged, for instance, by cutting or chewing. wikipedia.orgrsc.org The release of this volatile sulfur compound is responsible for the characteristic pungent aroma and tear-inducing (lachrymatory) effect associated with chopping onions. bris.ac.ukresearchgate.net

The biochemical pathway is a two-step enzymatic cascade initiated by cellular disruption. rsc.org

Release and Action of Alliinase : In an intact onion cell, the enzyme alliinase is sequestered in the vacuole, separate from its substrate, which resides in the cytoplasm. uga.edu The primary substrate is a stable, odorless sulfur-containing amino acid called (+)-S-(E)-1-propenyl-L-cysteine S-oxide, also known as isoalliin. tandfonline.comoup.com When the cell is damaged, the enzyme and substrate are released and mix, allowing the alliinase to cleave the isoalliin. wikipedia.orgsoci.org This reaction produces pyruvate, ammonia, and an unstable intermediate, 1-propenylsulfenic acid. uga.eduoup.com

Action of Lachrymatory Factor Synthase (LFS) : For many years, it was believed that 1-propenylsulfenic acid spontaneously rearranged to form the lachrymatory factor. bris.ac.uk However, research in 2002 identified a second, crucial enzyme: lachrymatory factor synthase (LFS). rsc.orgresearchgate.net This enzyme rapidly converts the 1-propenylsulfenic acid into (Z)-propanethial S-oxide. tandfonline.comacs.org In the absence of LFS, the sulfenic acid would instead spontaneously condense to form thiosulfinates, which contribute to the flavor but not the lachrymatory effect. researchgate.netsoci.org

The entire process, from cellular damage to the release of thiopropionaldehyde, is extremely rapid, which is characteristic of an effective plant defense against herbivores. wikipedia.org The amount of sulfur available to the plant in the soil can influence the concentration of sulfur-containing precursor compounds, which in turn affects the pungency and lachrymatory potential of the onion. rsc.org

Table 1: Key Components in the Biosynthesis of Thiopropionaldehyde in Allium cepa

| Component | Type | Role | Citation |

| (+)-S-(E)-1-propenyl-L-cysteine S-oxide (Isoalliin) | Precursor Substrate | The stable, odorless compound stored in the cytoplasm that serves as the initial substrate for the pathway. | tandfonline.comoup.com |

| Alliinase | Enzyme | Stored in the vacuole; released upon cell damage to cleave Isoalliin. | wikipedia.orguga.edu |

| 1-Propenylsulfenic Acid | Intermediate | A highly reactive, unstable compound formed from the cleavage of Isoalliin by alliinase. | rsc.org |

| Lachrymatory Factor Synthase (LFS) | Enzyme | Catalyzes the conversion of 1-propenylsulfenic acid to (Z)-propanethial S-oxide. | bris.ac.ukresearchgate.netsoci.org |

| (Z)-Propanethial S-oxide | Final Product | The volatile lachrymatory factor responsible for eye irritation and a component of onion aroma. | tandfonline.comresearchgate.net |

Microbial Contribution to Aroma and Flavor Formation Through Thioaldehyde Pathways

While the formation of thiopropionaldehyde itself is primarily characterized in plants, microorganisms play a significant role in the broader formation of flavor-active sulfur compounds, including thiols and other thio-compounds, through related biochemical pathways in fermented foods. nih.govnih.gov These microbial pathways are crucial for developing the complex aroma and flavor profiles of products like cheese, wine, and beer. nih.govresearchgate.net The microbial contribution generally involves the enzymatic breakdown of sulfur-containing amino acids, such as methionine and cysteine. nih.govnih.gov

In cheese ripening, various bacteria are instrumental in producing volatile sulfur compounds (VSCs) that define the characteristic flavor. nih.gov For instance, bacteria like Brevibacterium linens, found on the surface of smear-ripened cheeses, and certain lactic acid bacteria (LAB) possess enzymes capable of degrading methionine. nih.govmdpi.com Key enzymes in these pathways include:

Methionine-γ-lyase (MGL) : This enzyme, found in bacteria such as Brevibacterium and Bacillus, directly converts methionine into methanethiol, α-ketobutyrate, and ammonia. nih.govasm.org Methanethiol is a potent aroma compound with a sulfurous, cabbage-like odor that is a critical flavor note in many cheeses. nih.gov

Cystathionine β-lyase and γ-lyase : Found in many lactic acid bacteria, these enzymes can also act on methionine to produce methanethiol, although often less efficiently than MGL. nih.gov

These microbially-produced VSCs, particularly highly reactive thiols like methanethiol, can then participate in further chemical reactions. While not a direct "thioaldehyde pathway" in the same way as in onions, a related process can occur in some food systems, such as wine. During fermentation, yeast can produce hydrogen sulfide (B99878) (H₂S). This H₂S can react with aldehydes, which may also be of microbial origin, to form volatile thiols. oeno-one.eu For example, the reaction between H₂S and the aldehyde furfural (B47365) (derived from toasted oak barrels) is believed to form 2-furanmethanethiol, which imparts a roasted coffee aroma. oeno-one.eu This demonstrates a mechanism where microbial metabolism provides the necessary precursors (aldehydes and sulfur donors) for the formation of important flavor compounds. daneshyari.comnih.govnih.gov

The specific microbial strains used as starter cultures can significantly influence the resulting flavor profile by determining the types and concentrations of enzymes and precursor metabolites produced. researchgate.netmdpi.com

Table 2: Microbial Enzymes and Their Role in Volatile Sulfur Compound (VSC) Formation

| Enzyme | Microbial Source (Examples) | Substrate | Key Product(s) | Relevance | Citation |

| Methionine-γ-lyase (MGL) | Brevibacterium linens, Bacillus spp. | Methionine | Methanethiol | Key to flavor development in many ripened cheeses. | nih.govasm.org |

| Cystathionine β-lyase | Lactic Acid Bacteria (LAB) | Methionine, Cysteine | Methanethiol | Contributes to VSC pool in fermented dairy products. | nih.gov |

| Cystathionine γ-lyase | Lactic Acid Bacteria (LAB) | Methionine, Cysteine | Methanethiol | Contributes to VSC pool in fermented dairy products. | nih.gov |

Environmental Considerations and Fate of Thiopropionaldehyde

Research on Environmental Occurrence and Distribution

Research into the environmental presence of thiopropionaldehyde indicates that its primary route into the environment is through its production and use as a chemical intermediate and a food flavoring agent. nih.gov It is also a naturally occurring compound, identified as a volatile component in various plants, such as onions (Allium cepa) and hops (Humulus lupulus), and as a degradation product of the amino acid methionine. oecd.orgwikipedia.org

If released into the environment, its physical and chemical properties dictate its distribution. With a vapor pressure of 0.397 mm Hg at 25°C, thiopropionaldehyde is expected to exist predominantly as a vapor in the atmosphere if released to air. nih.gov Its solubility in water suggests that it can be transported in aquatic systems. nih.govchemicalbook.com However, its potential for bioconcentration in aquatic organisms is considered low. nih.gov

While thiopropionaldehyde is frequently analyzed in food matrices, its detection in classic environmental compartments such as soil, ambient water, and air is not extensively documented in widespread monitoring studies. Its production and use as a chemical intermediate may lead to its release through various waste streams. nih.gov For instance, it has been detected in oxidized wines, where it can be formed from the degradation of methionine or the peroxidation of methionol. acs.org The compound has also been noted in studies of volatile organic compounds (VOCs) from decomposing organic matter, where sulfur-containing compounds are prevalent, particularly in soil. researchgate.net

The table below summarizes the key physical and chemical properties of thiopropionaldehyde that influence its environmental distribution.

Degradation Pathways in Environmental Compartments

The persistence of thiopropionaldehyde in the environment is largely limited by its susceptibility to degradation. Biodegradation is considered a significant fate process in both soil and water. nih.gov Abiotic degradation processes, such as photolysis and hydrolysis, also play a role. Hydrolysis is not expected to be a major degradation pathway under typical environmental pH conditions (pH 5 to 9). nih.gov

In soil and water, thiopropionaldehyde can undergo several transformation processes.

Biological Transformation:

Microbial Degradation: Various microorganisms can break down organic sulfur compounds. Fungi, such as Phanerochaete chrysosporium, have been shown to degrade thiopropionaldehyde. oecd.org In general, the biodegradation of organic pollutants in soil and water systems is influenced by factors like moisture content, temperature, and the microbial population present. nih.govresearchgate.net The process often involves the mineralization of organic sulfur to sulfate (B86663) by soil microbes. soilqualityknowledgebase.org.au Lactic acid bacteria are also capable of producing thiopropionaldehyde from methionine. oecd.org

Enzymatic Reactions: As a degradation product of methionine, its formation is often linked to microbial or enzymatic processes, such as the Strecker degradation, which can occur during fermentation or decomposition. wikipedia.org

Chemical Transformation:

Oxidation and Decomposition: Thiopropionaldehyde readily degrades into methanethiol, which can subsequently oxidize to form dimethyl disulfide. wikipedia.org In aqueous solutions, particularly at elevated temperatures (100°C), it can decompose to form acrolein. oecd.org

Photodegradation: In the presence of light and a sensitizer (B1316253) like riboflavin (B1680620) (which is common in biological systems), methionine can degrade to form thiopropionaldehyde. acs.org This suggests that sunlight could influence its formation and subsequent degradation in surface waters. The presence of transition metals like iron and copper can also catalyze oxidative reactions that lead to its formation. acs.org

The primary degradation products of thiopropionaldehyde are summarized in the table below.

Analytical Approaches for Environmental Monitoring and Fate Prediction

Accurate monitoring of thiopropionaldehyde and its degradants in the environment requires sensitive and specific analytical methods. Given its volatile nature, techniques developed for the analysis of VOCs are highly applicable.

Several analytical methodologies are suitable for the detection and quantification of thiopropionaldehyde in environmental matrices.

Gas Chromatography (GC): This is the most common technique for analyzing volatile compounds like thiopropionaldehyde. Coupling GC with a Flame Photometric Detector (FPD), which is selective for sulfur compounds, provides high sensitivity for its detection. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) is used for definitive identification and quantification. acs.org

Sample Preparation: Due to typically low concentrations in environmental samples, a pre-concentration step is often necessary. Solid Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting and concentrating volatiles from the headspace of water or soil samples before GC analysis. mdpi.com Headspace screening, where the vapors in a sealed container holding a soil or water sample are analyzed, is another common approach for volatile organic pollutants. environst.com

Direct-Sampling Mass Spectrometry: For rapid, on-site screening of VOCs in water, soil, and air, Direct Sampling Ion Trap Mass Spectrometry (DSITMS) can be employed. epa.gov This method offers real-time monitoring with minimal sample preparation but may be less suitable for complex mixtures compared to GC-MS. epa.gov

The table below outlines common analytical techniques for thiopropionaldehyde and related VOCs in environmental samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity thiopropionaldehyd, and how can reaction conditions be systematically evaluated?

- Methodology: Use factorial design experiments to vary parameters (temperature, catalyst concentration, solvent polarity) and monitor yield/purity via GC-MS or HPLC. Compare efficiency of methods like thiol-aldehyde condensation vs. oxidation of thiopropanol. Include kinetic studies to identify rate-limiting steps .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound’s structural and electronic properties?

- Methodology: Assign peaks in H/C NMR spectra by comparing with computed chemical shifts (DFT calculations). Analyze IR carbonyl stretching frequencies to assess electronic effects of the thioether group. Validate purity via melting point analysis and chromatographic retention times .

Q. What are the key challenges in stabilizing this compound during storage, and what preservative strategies are empirically validated?

- Methodology: Test stabilizers (e.g., antioxidants, inert atmosphere storage) using accelerated degradation studies under varying temperatures. Monitor aldehyde oxidation via periodic titration (e.g., Schiff’s reagent) and quantify degradation products with LC-TOF-MS .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., polymerization vs. nucleophilic addition) influence this compound’s reactivity in multicomponent systems?

- Methodology: Conduct mechanistic studies using isotopic labeling (O, S) and trap intermediates with quenching agents. Compare computational (MD simulations) and experimental (stopped-flow spectroscopy) data to map energy barriers .

Q. What discrepancies exist in reported thermodynamic properties (e.g., ΔG of formation) of this compound, and how can these be reconciled through meta-analysis?

- Methodology: Perform systematic literature reviews to identify outliers. Replicate key studies under controlled conditions (e.g., calorimetry for enthalpy measurements) and apply statistical tools (ANOVA, Bayesian inference) to resolve contradictions .

Q. How does this compound’s bioactivity correlate with its electronic profile, and what in silico models predict its interaction with biological targets?

- Methodology: Use molecular docking (AutoDock Vina) to simulate binding with enzymes like aldehyde dehydrogenases. Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) and correlate results with Hammett σ constants derived from substituent effects .

Q. What role does this compound play in heterogeneous catalysis, and how can surface adsorption dynamics be quantified?

- Methodology: Employ surface-enhanced Raman spectroscopy (SERS) to monitor adsorption on metal nanoparticles. Pair with temperature-programmed desorption (TPD) to measure binding energies and simulate adsorption isotherms using Langmuir models .

Methodological Guidance for Contradictory Data

- Handling Inconsistent Reactivity Reports :

- Resolving Spectral Ambiguities :

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.